molecular formula C17H16BrNO4S B2838917 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide CAS No. 2034270-44-3

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide

Cat. No.: B2838917
CAS No.: 2034270-44-3
M. Wt: 410.28
InChI Key: MLAUTPMTLXDUEP-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a bromobenzenesulfonamide group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the benzofuran aldehyde to form the corresponding alcohol.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropylbenzofuran with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new C-N or C-S bonds.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: Nucleophiles like NH3, R-NH2, or R-SH in polar aprotic solvents such as DMSO or DMF.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of sulfonamide derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block for constructing heterocyclic compounds.

Biology

This compound may exhibit biological activity due to the presence of the benzofuran moiety, which is known for its anti-inflammatory, antimicrobial, and anticancer properties . Researchers are exploring its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in treating bacterial infections or inflammatory diseases.

Industry

In the chemical industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide would depend on its specific biological target. Generally, the benzofuran moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.

Comparison with Similar Compounds

Similar Compounds

    2-(benzofuran-2-yl)-2-hydroxypropylamine: Lacks the sulfonamide group but retains the benzofuran and hydroxypropyl functionalities.

    2-bromobenzenesulfonamide: Contains the sulfonamide and bromine but lacks the benzofuran and hydroxypropyl groups.

    N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide: Similar structure but with a shorter hydroxyalkyl chain.

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzofuran and sulfonamide groups makes it a promising candidate for further research in drug development and organic synthesis.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAUTPMTLXDUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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